Chmfl-btk-11

BTK inhibitor selectivity KINOMEscan profiling off-target kinase activity

CHMFL-BTK-11 (compound is a synthetic organic irreversible Bruton's tyrosine kinase (BTK) inhibitor built on a tricyclic benzonaphthyridinone pharmacophore. It exerts inhibitory efficacy through covalent bond formation with the Cys481 residue in the BTK active site, a non-conserved cysteine exploited by irreversible inhibitor design.

Molecular Formula C25H21N5O2
Molecular Weight 423.5 g/mol
Cat. No. B10776071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChmfl-btk-11
Molecular FormulaC25H21N5O2
Molecular Weight423.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C(=O)CCC3=CN=C4C=CC(=CC4=C32)N5C=CC=N5)NC(=O)C=C
InChIInChI=1S/C25H21N5O2/c1-3-23(31)28-22-14-19(7-5-16(22)2)30-24(32)10-6-17-15-26-21-9-8-18(13-20(21)25(17)30)29-12-4-11-27-29/h3-5,7-9,11-15H,1,6,10H2,2H3,(H,28,31)
InChIKeyAANOKQLITQDWQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CHMFL-BTK-11: A Benzonaphthyridinone-Based Irreversible BTK Inhibitor for Inflammatory and B-Cell Signaling Research


CHMFL-BTK-11 (compound 18) is a synthetic organic irreversible Bruton's tyrosine kinase (BTK) inhibitor built on a tricyclic benzonaphthyridinone pharmacophore [1]. It exerts inhibitory efficacy through covalent bond formation with the Cys481 residue in the BTK active site, a non-conserved cysteine exploited by irreversible inhibitor design [1][2]. With a molecular weight of 423.17 Da, topological polar surface area of 79.6 Ų, and zero Lipinski rule violations, CHMFL-BTK-11 is classified as a pharmacological tool compound for investigating BTK-mediated signaling in rheumatoid arthritis (RA) and B-cell malignancies [2]. Unlike the clinically approved BTK inhibitor ibrutinib (PCI-32765), CHMFL-BTK-11 was rationally designed to achieve an optimized selectivity window, particularly against kinases bearing homologous cysteine residues such as EGFR, BLK, and JAK3 [1].

Why CHMFL-BTK-11 Cannot Be Replaced by Other Irreversible BTK Inhibitors


Irreversible BTK inhibitors that target Cys481 are not interchangeable. Despite sharing a covalent mechanism, individual compounds diverge markedly in their kinome-wide selectivity fingerprints, with first-generation agents such as ibrutinib exhibiting significant off-target activity against EGFR, ITK, and TEC family kinases [2]. These off-target interactions introduce confounding pharmacological effects that can obscure BTK-specific mechanistic interpretation [1][2]. CHMFL-BTK-11 was explicitly designed to maximize selectivity over kinases bearing homologous cysteine residues, achieving a selectivity profile that distinguishes it from both clinical BTK inhibitors and earlier benzonaphthyridinone-based analogs such as QL-X-138 and QL47 [1]. Even within the same chemical series, the reversible analog CHMFL-BTK-12—differing only by saturation of the acrylamide warhead to propionamide—loses >370-fold potency against BTK, demonstrating that covalent engagement at Cys481 is structurally non-negotiable for the compound's intended pharmacological activity [1].

CHMFL-BTK-11 Product-Specific Quantitative Differentiation Evidence


Kinome-Wide Selectivity: CHMFL-BTK-11 vs. Ibrutinib Off-Target Profile

CHMFL-BTK-11 was profiled against 456 kinases/mutants using KINOMEscan technology at 1 µM, yielding an S Score (10) of 0.01—indicating that only 1% of tested kinases showed >10% competition—with strong binding restricted to BTK and JAK3 [1]. In contrast, ibrutinib is documented to have off-target activity against EGFR, ITK, and multiple TEC family kinases that carry analogous cysteine residues, a profile linked to adverse effects including atrial fibrillation and bleeding [2]. This selectivity difference is structural: CHMFL-BTK-11's benzonaphthyridinone core avoids the key interactions that drive ibrutinib's binding to EGFR and ITK [1].

BTK inhibitor selectivity KINOMEscan profiling off-target kinase activity

BTK vs. JAK3 Biochemical Selectivity Ratio Determined by ADP-Glo Assay

In a direct within-study comparison, CHMFL-BTK-11 displayed an IC50 of 26.82 nM against purified BTK kinase and an IC50 of 227 nM against purified JAK3 kinase using the identical ADP-Glo biochemical assay format [1]. This yields a BTK-over-JAK3 selectivity ratio of approximately 8.5-fold at the biochemical level. The selectivity was further corroborated in cellular isogenic models: CHMFL-BTK-11 exhibited a GI50 of 2.3 µM in TEL-JAK3-BaF3 cells (whose proliferation is JAK3-dependent) versus a GI50 of 4.2 µM in parental BaF3 cells, indicating that the compound does not potently inhibit JAK3 in a cellular context [1]. The reversible analog CHMFL-BTK-12 showed no measurable BTK inhibition (IC50 >10 µM), confirming that covalent engagement is required for both potency and selectivity [1].

BTK JAK3 selectivity ADP-Glo kinase assay covalent inhibitor specificity

In Vivo Anti-Inflammatory Efficacy: CHMFL-BTK-11 Outperforms Ibrutinib at Half the Dose in Rat Adjuvant Arthritis

In a rat adjuvant-induced arthritis (AA) model, CHMFL-BTK-11 administered at 12.5 mg/kg/day (i.p.) was directly compared with ibrutinib (PCI-32765) at 25 mg/kg/day. CHMFL-BTK-11 at the lower dose demonstrated superior efficacy across all disease endpoints: it attenuated body weight loss more effectively than 25 mg/kg/day ibrutinib, achieved better arthritis global assessment scores (comparable to 0.5 mg/kg methotrexate every 3 days), and attained the best performance in arthritis index scoring, swollen joint count reduction, and paw swelling measurements among all treatment groups [1]. Histopathological examination of ankle joints confirmed that CHMFL-BTK-11 at 12.5 mg/kg/day protected against synovial proliferation and inflammatory cell infiltration more effectively than 25 mg/kg/day ibrutinib [1]. Serum biomarker analysis showed CHMFL-BTK-11 increased osteoprotegerin (OPG) and decreased RANKL levels, mirroring the bone-protective effects observed with ibrutinib [1].

rheumatoid arthritis model adjuvant-induced arthritis in vivo BTK inhibition

Irreversible Covalent Engagement Confirmed by C481S Mutant Resistance: A >120-Fold Potency Shift

The covalent irreversible binding mode of CHMFL-BTK-11 was rigorously established through cysteine-to-serine mutagenesis. In BTK wild-type (WT) HEK293 immunoprecipitation kinase assays, CHMFL-BTK-11 inhibited BTK Y551 auto-phosphorylation with an EC50 of 25 nM [1]. In contrast, the C481S mutant—in which the nucleophilic cysteine is replaced by serine, preventing covalent bond formation—was remarkably resistant, with an EC50 exceeding 3 µM, representing a >120-fold potency loss [1]. The reversible analog CHMFL-BTK-12, whose acrylamide warhead is saturated to propionamide, showed no appreciable inhibition of either WT or C481S BTK at concentrations up to 3 µM [1]. Molecular docking into the BTK crystal structure (PDB: 3OCS) predicted a hydrogen bond between the quinoline nitrogen and Met477, with the acrylamide positioned for covalent bond formation with Cys481 near the hinge region [1].

covalent inhibitor validation C481S resistance mutation BTK irreversible binding

Cellular Anti-Inflammatory Selectivity: CHMFL-BTK-11 Suppresses TNF-α More Potently Than Ibrutinib While Sparing PBMC Viability

In LPS-stimulated human PBMC cells, CHMFL-BTK-11 dose-dependently inhibited TNF-α production beginning at 1 µM and exhibited superior inhibitory efficacy compared to both the reversible analog CHMFL-BTK-12 and ibrutinib (PCI-32765) at matched concentrations [1]. Critically, this anti-inflammatory effect occurred without significant impairment of normal PBMC proliferation, indicating that TNF-α reduction stemmed from signaling pathway modulation rather than cytotoxicity [1]. In normal human B cells, CHMFL-BTK-11 showed a moderate anti-proliferative effect (GI50 = 0.8 µM), while potently blocking anti-IgM-stimulated BTK Y223 phosphorylation at concentrations below 100 nM in Ramos cells [1]. Downstream signaling analysis revealed that CHMFL-BTK-11 inhibited PLCγ2 Y1217 phosphorylation at 300 nM and ERK phosphorylation at 300 nM, but did not affect STAT5, p38, or JNK phosphorylation, further confirming pathway-selective modulation [1].

TNF-α inhibition PBMC cytokine assay B-cell proliferation

Kinetic Irreversible Binding Efficacy (kinact/Ki) as a Discriminator of Covalent Efficiency

Kinetic analysis of CHMFL-BTK-11 revealed an irreversible binding efficacy (kinact/Ki) of 0.01 µM⁻¹s⁻¹ against BTK, determined through time-dependent inhibition studies [1]. This parameter integrates both the non-covalent affinity (Ki) and the covalent inactivation rate (kinact) into a single efficiency metric that governs target residence time and pharmacological duration [1]. The kinact/Ki value of CHMFL-BTK-11 is within a range associated with sustained target engagement, complementing the compound's high selectivity profile [1][2]. CHMFL-BTK-11 also potently inhibited BTK Y223 auto-phosphorylation with an EC50 below 100 nM in Ramos, MOLM13, and Pfeiffer cells, and induced G0/G1 cell cycle arrest and apoptosis in these B-cell lymphoma lines, demonstrating that the kinetic binding efficiency translates into durable cellular pharmacodynamics [2].

kinact/Ki covalent inhibitor kinetics irreversible binding efficacy

Optimal Research and Industrial Application Scenarios for CHMFL-BTK-11


BTK-Specific Mechanistic Dissection in Rheumatoid Arthritis Models Without JAK3/EGFR Confounding

CHMFL-BTK-11's ~8.5-fold biochemical selectivity over JAK3, combined with its kinome-wide S Score (10) of 0.01, makes it the preferred tool for dissecting BTK-dependent signaling in RA pathogenesis where JAK3 or EGFR off-target inhibition would confound interpretation [1]. In the rat adjuvant arthritis model, 12.5 mg/kg/day of CHMFL-BTK-11 delivered superior anti-inflammatory outcomes compared to 25 mg/kg/day ibrutinib, establishing a validated in vivo protocol for BTK target validation studies [1]. Researchers can use CHMFL-BTK-11 to distinguish BTK-specific effects on B-cell activation, autoantibody production (IgG1, IgG2, IgM), and pro/anti-inflammatory cytokine balance (TNF-α, IL-6, IL-10) from effects mediated by co-targeted kinases [1].

Covalent Inhibitor Probe for BTK C481S Resistance Mechanism Studies

The >120-fold potency shift between BTK WT (EC50 = 25 nM) and C481S mutant (EC50 >3 µM) positions CHMFL-BTK-11 as a validated covalent probe for studying acquired resistance mechanisms [2]. Paired use of CHMFL-BTK-11 (irreversible) and CHMFL-BTK-12 (reversible control, IC50 >10 µM) enables experimental designs that isolate covalent binding contributions from non-covalent pharmacophore interactions [2]. This is particularly relevant for B-cell malignancy research where C481S-mediated resistance to ibrutinib has emerged as a clinical challenge requiring preclinical modeling [2].

B-Cell Lymphoma Signaling Studies Requiring Pathway-Selective Modulation Without STAT5/p38/JNK Interference

CHMFL-BTK-11 selectively inhibits BTK Y223 phosphorylation (EC50 <100 nM) and downstream PLCγ2 Y1217 (300 nM) and ERK (300 nM) phosphorylation in Ramos cells, while leaving STAT5, p38, and JNK pathways unaffected at concentrations up to 3 µM [3]. This pathway-selective fingerprint—demonstrated across Ramos, MOLM13, and Pfeiffer B-cell lymphoma lines—enables researchers to attribute anti-proliferative and pro-apoptotic effects specifically to BTK-PLCγ2-ERK axis blockade rather than pleiotropic kinase inhibition [3]. The compound also induces G0/G1 cell cycle arrest and apoptosis in these lines, providing multi-endpoint validation of BTK dependency [3].

Ex Vivo Human Immune Cell Functional Studies Requiring TNF-α Suppression with Preserved Cell Viability

In human PBMC and purified B-cell assays, CHMFL-BTK-11 suppresses LPS-stimulated TNF-α production more effectively than ibrutinib at matched concentrations, while only weakly affecting normal PBMC proliferation [1]. This property—validated in both immortalized Ramos cells and primary human B cells (>95% CD19+ purity)—makes CHMFL-BTK-11 the preferred BTK inhibitor for ex vivo immunological studies where maintaining cell viability is critical for downstream functional readouts such as cytokine multiplex analysis, flow cytometry, or adoptive transfer experiments [1]. The moderate B-cell GI50 (0.8 µM) provides a quantifiable therapeutic window that can be leveraged to distinguish signaling inhibition from direct cytotoxicity [1].

Quote Request

Request a Quote for Chmfl-btk-11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.